

Technical Support Center: 4-Amino-5,5-dimethylhexanoic Acid Workflows

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Compound of Interest

Compound Name: 4-Amino-5,5-dimethylhexanoic acid
Cat. No.: B13331849

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Welcome to the advanced troubleshooting center for **4-Amino-5,5-dimethylhexanoic acid** (and its protected derivatives). As a highly sterically hindered γ -amino acid featuring a bulky tert-butyl group at the C4 (γ) position, this molecule presents unique synthetic challenges. Researchers frequently encounter two competing issues: severe steric shielding during intermolecular peptide coupling and a high thermodynamic propensity for spontaneous intramolecular lactamization (forming 5-tert-butylpyrrolidin-2-one).

This guide synthesizes kinetic principles, thermodynamic data, and field-proven methodologies to help you diagnose failures and optimize your synthetic workflows.

Diagnostic Data & Condition Matrix

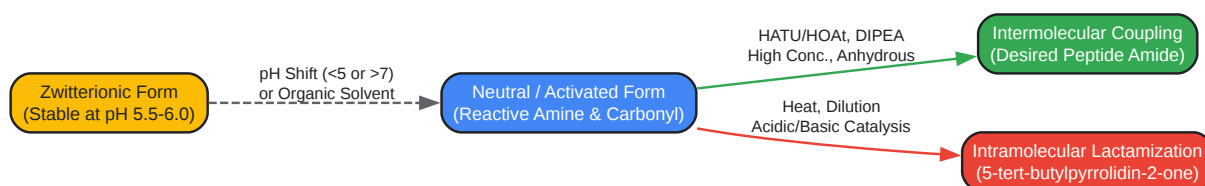
Before altering your protocols, compare your current reaction parameters against our optimized baselines. The table below summarizes the quantitative impact of reaction conditions on yield and degradation.

Table 1: Quantitative Troubleshooting Matrix

Workflow	Standard / Suboptimal Condition	Observed Issue	Optimized Condition	Expected Result
Storage (Solid State)	Ambient humidity, pH < 4.0	Rapid lactamization (>15% degradation/week)	Low humidity (<30% RH), pH 5.5–6.0	Stable (<0.5% degradation/month)
Peptide Coupling	DCC/HOBt or EDC/NHS, 25°C	Low yield (<10%), dominant lactam byproduct	HATU/HOAt, DIPEA, 40°C or Microwave	>85% desired amide
N-Boc Deprotection	50% TFA in DCM, 2 hours	>40% conversion to γ -lactam	4M HCl in Dioxane, 0°C, 30 mins	>95% free amine, <2% lactam

Mechanistic Pathway Analysis

Understanding the causality behind these failures is critical. The bulky tert-butyl group induces a severe Thorpe-Ingold effect (reactive rotamer effect), restricting the aliphatic chain into a folded conformation. This brings the C4-amine and C1-carboxylate into close spatial proximity, drastically lowering the activation energy required for intramolecular cyclization.



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Reaction pathways of **4-Amino-5,5-dimethylhexanoic acid**: Intermolecular Coupling vs. Lactamization.

Troubleshooting FAQs

Q1: Why does my starting material degrade into a cyclic byproduct during storage or deprotection?

Causality: The degradation product is a 5-membered γ -lactam. This occurs via an intramolecular nucleophilic attack of the free amine on the carboxylate, followed by dehydration. Studies on structurally similar γ -amino acids (like gabapentin) demonstrate that this lactamization is highly pH-dependent[1]. Solution: The molecule is most stable at its isoelectric point (pH 5.5–6.0) where it exists as an unreactive zwitterion (NH_3^+ , COO^-)[2]. In organic solvents or at extreme pH levels, the neutral form (NH_2 , COOH) predominates, freeing the amine lone pair to attack the carbonyl[3]. Always store the compound as a zwitterion or a stable hydrochloride salt in a desiccator.

Q2: My peptide coupling yields are <10% using standard EDC/NHS chemistry. How do I overcome this?

Causality: The 5,5-dimethyl (tert-butyl) group adjacent to the C4-amine creates massive steric hindrance, physically shielding the nucleophilic nitrogen. Standard carbodiimide intermediates (like O-acylisoureas) are too bulky and react too slowly. This delay gives the activated carboxylic acid time to undergo intramolecular lactamization instead[4]. Solution: Switch to highly reactive, less sterically demanding uronium/aminium salts. is the gold standard here[5]. The HOAt ester intermediate features a neighboring-group effect (via the pyridine nitrogen) that accelerates amidation even with severely hindered amines.

Q3: During Boc-deprotection with TFA, I observe massive conversion to the lactam. How can I isolate the free amine?

Causality: Strong acids like Trifluoroacetic acid (TFA) protonate the carbonyl oxygen, making it highly electrophilic. As the Boc group is removed, the transiently free amine immediately attacks the acid-activated carbonyl. Solution: Avoid prolonged exposure to TFA at room temperature. Instead, utilize 4M HCl in dioxane at 0°C. The rigid solid-state precipitation of the resulting hydrochloride salt (NH_3^+Cl^-) physically prevents the nucleophilic attack.

Self-Validating Experimental Protocols

Protocol A: Optimized N-Acylation (Peptide Coupling) of Sterically Hindered C4-Amine

Use this protocol when coupling **4-Amino-5,5-dimethylhexanoic acid** to another amino acid or scaffold.

- Pre-activation: Dissolve the carboxylic acid component (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (concentration ~0.2 M) under an inert N₂ atmosphere.
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 5 minutes to form the active HOAt ester.
- Amine Addition: Add the **4-Amino-5,5-dimethylhexanoic acid** derivative (1.0 eq). Elevate the reaction temperature to 40°C.
- Validation Checkpoint (t = 30 min): Quench a 5 µL aliquot in 50% MeCN/ H₂O. Analyze via LCMS.
 - Success: The dominant peak should be the [M+H]⁺ of the coupled product.
 - Failure: A mass of [M-18]⁺ relative to the starting material indicates unwanted lactamization. If lactam > 5%, immediately cool the reaction to 0°C and verify that the pH remains basic (>8) by spotting on wet pH paper.
- Workup: Dilute with EtOAc, wash sequentially with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Controlled N-Boc Deprotection Minimizing Lactamization

Use this protocol to remove a Boc protecting group without triggering cyclization.

- Preparation: Dissolve the N-Boc-**4-Amino-5,5-dimethylhexanoic acid** derivative in a minimal amount of anhydrous 1,4-dioxane. Cool the flask to 0°C in an ice bath.
- Acid Addition: Dropwise, add 10 volumes of cold 4M HCl in dioxane. Stir vigorously at 0°C for exactly 30 minutes.

- Precipitation: Rapidly add 20 volumes of ice-cold anhydrous diethyl ether to precipitate the product as a hydrochloride salt.
- Validation Checkpoint: Isolate the solid via vacuum filtration. Dissolve a 1 mg crystal in D2O for ¹H-NMR analysis.
 - Success: The spectrum will show the tert-butyl singlet (~0.9 ppm). The γ-proton (C4-H) should appear around 3.2-3.5 ppm.
 - Failure: A significant downfield shift of the γ-proton (>3.8 ppm) confirms the ring has closed into the lactam.

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